

Application Notes: mTBD for CO₂ Capture

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Compound Focus: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

CAS No.: 84030-20-6

Cat. No.: S1973094

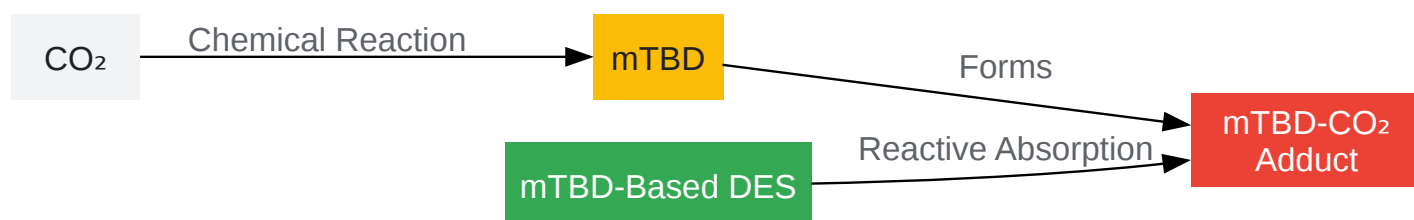
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Introduction to mTBD

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) is a strong, bicyclic guanidine base. Its high basicity ($pK_a = 25.43$ in CH₃CN and $pK_a = 17.9$ in THF) makes it highly effective for chemically reacting with and capturing CO₂ [1]. mTBD can be used as a standalone superbases or form a deep eutectic solvent (DES) when combined with hydrogen bond donors like ethylene glycol (EG), creating a reactive absorption system for CO₂ [2]. Its ability to form ionic liquids upon contact with CO₂ or other acids also enables applications in dissolving biopolymers like cellulose, suggesting potential for integrated carbon capture and utilization pathways [1].

Mechanism of Action

mTBD captures CO₂ through a chemical reaction, forming a carbonate or carbamate bond. In DES configurations, the hydrogen bond donor (e.g., ethylene glycol) enhances the reactivity and efficiency of this process [2]. The following diagram illustrates the primary chemical pathway.



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Key Performance Data

The tables below summarize key physicochemical properties of mTBD and performance data for CO₂ capture.

Table 1: Physicochemical Properties of mTBD (C₈H₁₅N₃) [1]

Property	Value
Molar Mass	153.225 g/mol
Appearance	Clear liquid
Density	1063.35 kg/m ³
Melting Point	17 °C
Boiling Point	263 °C
Viscosity	7.1 cP
Thermal Conductivity	0.144 W/m/K

Table 2: CO₂ Capture Performance of mTBD and Related Systems

System Type	Key Performance Indicator	Value / Observation	Reference
Superbase-based DESs (e.g., mTBD with EG)	CO ₂ Absorption Capacity	Up to 1.0 mol CO ₂ / mol DES (superior to parent ILs & physical DESs)	[2]
Machine Learning (ML) Model (for reactive DESs)	Prediction Accuracy for CO ₂ Solubility	Average absolute relative deviation of 2.94% on test sets	[2]

Experimental Protocols

Protocol 1: CO₂ Capture Using mTBD-Based Deep Eutectic Solvent (DES)

This protocol describes the synthesis of an mTBD/Ethylene Glycol DES and its use in a standard CO₂ absorption experiment [2].

1.1 Materials

- **mTBD**
- **Hydrogen Bond Donor (HBD):** Ethylene Glycol (EG)
- **CO₂ gas** (high purity)
- **Nitrogen gas** (high purity)

1.2 DES Preparation

- **Weighing:** Weigh mTBD and ethylene glycol in a predetermined molar ratio (e.g., 1:3 to 1:8).
- **Mixing:** Combine the components in a sealed glass vial.
- **Heating and Stirring:** Heat the mixture to 60-80°C with continuous magnetic stirring (approx. 300 rpm) until a homogeneous, clear liquid forms (typically 1-2 hours). No further purification is needed.
- **Storage:** Store the prepared DES under a nitrogen atmosphere to prevent moisture absorption.

1.3 CO₂ Absorption Procedure

- **Setup:** Place a known mass (e.g., 10 g) of the prepared DES into a sealed absorption cell equipped with a gas inlet, gas outlet, and pressure monitor.
- **Purging:** Flush the cell with a slow stream of N₂ to remove any residual air.
- **Absorption:** Expose the DES to a continuous flow of pure CO₂ at a controlled pressure (e.g., 10.1 to 160.3 kPa) and temperature (e.g., 293.15 to 353.15 K).
- **Gravimetric Monitoring:** Monitor the mass change of the absorption cell at regular intervals until no further mass increase is observed, indicating saturation.
- **Calculation:** The CO₂ absorption capacity can be calculated in mol CO₂ per kg of DES or mol CO₂ per mol of DES based on the final mass gain.

Protocol 2: Machine Learning-Assisted Screening of mTBD DES Formulations

This protocol outlines using Machine Learning (ML) models to predict CO₂ solubility in various mTBD-based DES formulations, accelerating solvent optimization [2].

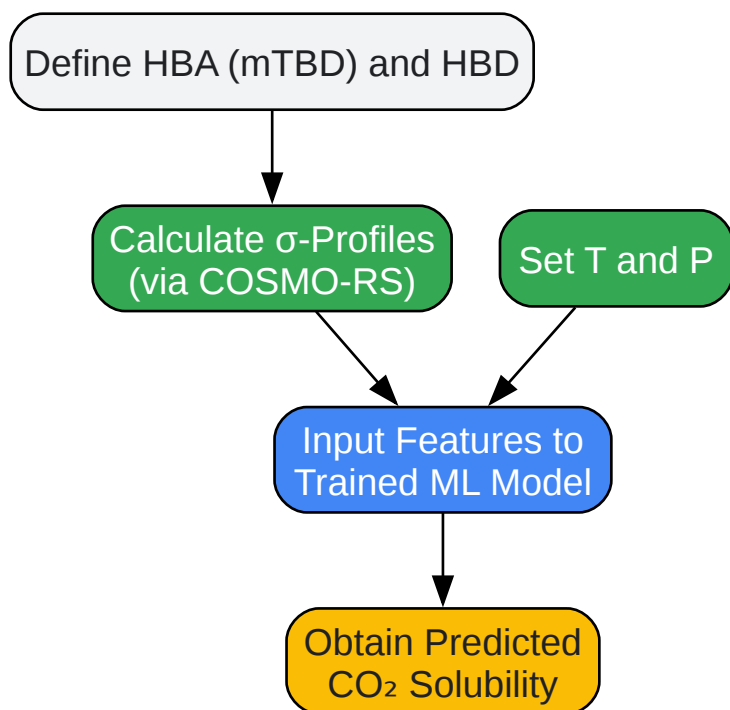
2.1 Data Collection and Feature Calculation

- **Input Features:** Use quantum chemical methods (e.g., COSMO-RS) to calculate σ -profile descriptors for the Hydrogen Bond Acceptor (mTBD) and Hydrogen Bond Donor. These descriptors quantify molecular surface charge distributions [2].
- **Operational Parameters:** Include system temperature and pressure as input features for the model.

2.2 Model Training and Prediction

- **Algorithm Selection:** Employ an **Artificial Neural Network (ANN)** model, which has shown high accuracy for this specific task [2].
- **Training:** Train the model on a dataset of known CO₂ solubility in various chemically reactive DESs (e.g., 214 data points across 149 DESs).
- **Screening:** Use the trained model to predict CO₂ solubility for new, untested mTBD DES formulations by inputting their calculated σ -profiles and desired operational conditions.

The workflow for this ML-assisted approach is summarized below.



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Discussion and Outlook

The application of mTBD in CO₂ capture represents a move towards reactive, task-specific solvents. Its high absorption capacity, especially when formulated as a DES, offers a performance advantage over traditional physical solvents [2]. The integration of machine learning provides a powerful, data-driven tool to navigate the vast chemical space of possible DES formulations, significantly reducing the time and cost associated with experimental screening [2] [3].

Emerging research areas include the use of **microfluidic platforms** to study the reaction kinetics and mass transfer of CO₂ absorption in mTBD-based solvents at the microscale, offering unprecedented control and analytical capabilities [4]. Furthermore, the development of **hybrid capture processes** that combine different technologies (e.g., absorption with membrane contactors) shows promise for further improving efficiency and reducing the high energy penalty typically associated with solvent regeneration [5].

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